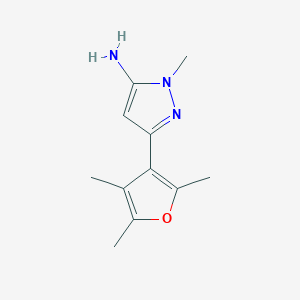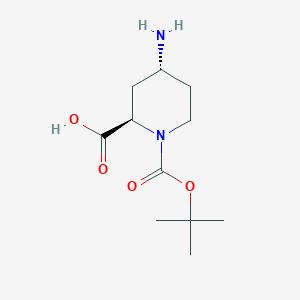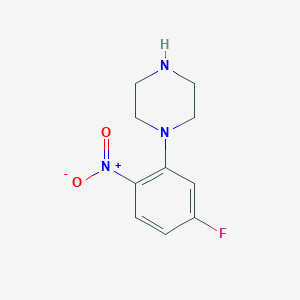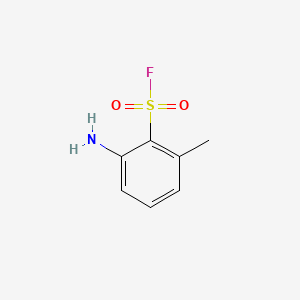
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a 2,4,5-trimethylfuran group at position 3, and an amine group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylfuran-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can reduce the pyrazole ring or the furan ring, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the amine group. For example, acylation with acyl chlorides or sulfonyl chlorides can yield the corresponding amides or sulfonamides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into their function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist.
The molecular pathways involved in the compound’s action can vary depending on the target and the biological context. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays can provide insights into the compound’s mechanism of action.
類似化合物との比較
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-4-amine: This compound differs in the position of the amine group, which can affect its reactivity and biological activity.
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-carboxylic acid:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-ol: The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2-methyl-5-(2,4,5-trimethylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-6-7(2)15-8(3)11(6)9-5-10(12)14(4)13-9/h5H,12H2,1-4H3 |
InChIキー |
NHONHGXJLWXPNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1C2=NN(C(=C2)N)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)

![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)

![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)

